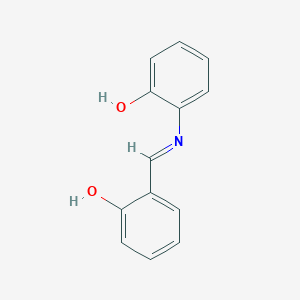

2-Salicylideneaminophenol

Overview

Description

2-Salicylideneaminophenol is a compound that can act as a ligand, forming complexes with various metals. It is part of a broader class of compounds known as salicylideneanilines, which are known for their ability to form stable complexes due to their ability to donate electrons from the nitrogen and oxygen atoms present in their structure .

Synthesis Analysis

The synthesis of compounds related to 2-salicylideneaminophenol involves the reaction of salicylaldehyde with amines or aminophenols. For instance, 1,2-bis(salicylideneaminooxy)ethanes, which are similar in structure, are synthesized and are noted for their stability against exchange reactions of aldehyde units, which is a common issue with salen derivatives . Similarly, salicylideneamino-2-thiophenol is prepared by reacting 2-aminobenzenethiol with salicylaldehyde .

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of intramolecular hydrogen bonds, which contribute to their stability. For example, N-(2-Hydroxyphenyl)salicylaldimine, a close relative of 2-salicylideneaminophenol, has intramolecular hydrogen bonds between oxygen and nitrogen atoms within the molecule . Additionally, the crystal and molecular structure of N-(2-carboxyphenyl)salicylidenimine, another related compound, has been determined by single-crystal X-ray diffraction analysis, revealing a dimeric structure in the solid state stabilized by strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Salicylideneanilines, including 2-salicylideneaminophenol, react with various metals to form colored complexes. These complexes have been studied for their potential applications in photometric determinations, as in the case of salicylideneamino-2-thiophenol, which forms a complex with tin that can be used for its determination in ores, rocks, and minerals . The ability to form stable complexes with metals like copper(II) has also been demonstrated, with spectroscopic and electrochemical studies indicating lower LUMO levels than salen analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-salicylideneaminophenol derivatives are influenced by their molecular structure. The intramolecular hydrogen bonds and potential for dimerization affect their solubility and stability. For instance, N-(2-carboxyphenyl)salicylidenimine forms a dimer in the solid state but does not dimerize in methanol or acetonitrile solution . The quadridentate chelating agent 2,7-dimethyl-4,5-bis(salicylideneaminomethyl)xanthone and its metal complexes have been characterized by infrared spectra, suggesting a non-coplanar structure for the complex . The synthesis and solid-state structures of bis(N-salicylideneaniline)s and tris(N-salicylideneaniline)s have been reported, with these compounds forming hydrogen-bonded capsules, clefts, and chains due to their complementary hydrogen-bonding motifs .

Scientific Research Applications

Spectroscopy and Structural Analysis

- 2-Salicylideneaminophenol, as a Schiff base, is studied for its structural and vibrational properties, combining techniques like scanning electronic microscopy, Raman, infrared, nuclear magnetic resonance spectroscopy, and theoretical calculation based on density functional theory. Such analyses are vital in understanding the molecular structure and properties of this compound (Toledo et al., 2015).

Optical Properties

- The compound's excited-state and two-photon absorption features are researched, especially in the context of its coordination with metal ions like zinc. This leads to significant changes in its optical properties, which are important for applications in materials science (Vivas et al., 2016).

Biological and Medicinal Research

- Studies on salvianic acid A (a component of Salvia miltiorrhiza, which includes 2-salicylideneaminophenol) reveal its protective effects against oxidative injury in human cells. This is significant for cardiovascular disease treatment (Jia et al., 2018).

- 2-Salicylideneaminophenol derivatives are also studied for their relaxation effect on rat mesenteric arteries, implying potential applications in cardiovascular therapeutics (Li et al., 2015).

Solid-State Emission

- Research on Schiff bases like salophen (a derivative of 2-salicylideneaminophenol) has shown enhanced fluorescence in the solid state, indicating potential applications in the development of solid-state emitters (Khan & Datta, 2017).

Pharmacological Activity

- Tanshinone IIA, derived from a similar compound, is studied for its pharmacological activity in diseases like cardiovascular disorders and Alzheimer's disease, showcasing the broader potential of salicylideneaminophenol derivatives in pharmaceutical applications (Guo et al., 2020).

Safety and Hazards

2-Salicylideneaminophenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

The primary targets of 2-Salicylideneaminophenol are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation. iNOS is an enzyme that produces nitric oxide (NO), a free radical that plays a key role in immune defense mechanisms.

Mode of Action

2-Salicylideneaminophenol exerts its action by suppressing the expression of COX-2 and iNOS genes through the suppression of the NF-κB signaling cascade . This results in the inhibition of reactive species generation, upregulation of the GSH/GSSG ratio, and suppression of Prostaglandin E2 (PGE2) production .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which is a complex network that regulates immune responses, inflammation, and cell survival . By inhibiting this pathway, 2-Salicylideneaminophenol suppresses the expression of COX-2 and iNOS, leading to a decrease in PGE2 synthesis .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (213.24 g/mol for 2-Salicylideneaminophenol ) can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The result of 2-Salicylideneaminophenol’s action is the effective inhibition of inflammation. By suppressing the expression of COX-2 and iNOS, and inhibiting the production of PGE2, it reduces inflammation and oxidative stress . This makes it a potential anti-inflammatory agent for the treatment of inflammatory-related diseases .

Action Environment

The action of 2-Salicylideneaminophenol can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many drugs. For instance, 2-Salicylideneaminophenol should be stored under inert gas at 2-8°C .

properties

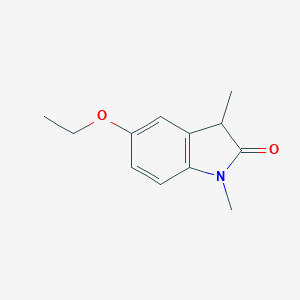

IUPAC Name |

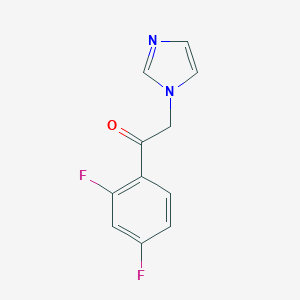

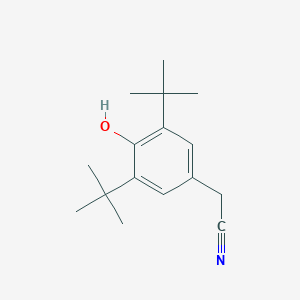

2-[(2-hydroxyphenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGIQHEGBKNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061953 | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Salicylideneaminophenol | |

CAS RN |

1761-56-4, 1624-54-0 | |

| Record name | N-Salicylidene-o-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Salicylideneamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Salicylideneaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Salicylideneaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[[(2-hydroxyphenyl)imino]methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8LYK5XET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Salicylideneaminophenol influence the properties of metal complexes, and what makes it interesting for material science?

A1: 2-Salicylideneaminophenol (H2sap) forms complexes with various metal ions, leading to intriguing properties applicable in material science. For instance, H2sap complexes with aluminum(III) [] and iron(III) [], when combined with acetylacetonate (acac), demonstrate remarkable solvent-dependent structural changes. Specifically, exposure to different solvent vapors, such as methanol, ethanol, pyridine, or dimethyl sulfoxide (DMSO), induces a reversible transformation between non-polar and polar crystal structures.

Q2: What structural information about 2-Salicylideneaminophenol and its complexes is available from spectroscopic techniques?

A2: While the provided abstracts lack specific spectroscopic data for H2sap itself, they highlight the use of Infrared (IR) and UV-Vis spectroscopy for characterizing its complexes with tin [, ]. IR spectroscopy helps identify the coordination modes of H2sap and other ligands (like DMSO, 2,2′-bipyridyl, 8-hydroxyquinoline) to the tin center. Shifts in characteristic vibrational frequencies compared to the free ligand provide insights into the bonding interactions. UV-Vis spectroscopy, on the other hand, offers information about the electronic structure and potential ligand-to-metal charge transfer transitions within the complexes. These techniques, along with elemental analysis and 1H NMR, are crucial for understanding the structural features and properties of these organotin compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)